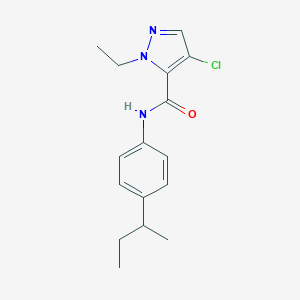![molecular formula C17H16BrN3O4S B213829 methyl 3-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate](/img/structure/B213829.png)
methyl 3-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate is a chemical compound that has gained significant attention in the field of scientific research. This compound is a member of the pyrazole family and has been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of methyl 3-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or proteins that are involved in the disease process. For example, it has been found to inhibit the activity of certain enzymes that are involved in the inflammatory pathway. Moreover, it has also been found to inhibit the activity of certain proteins that are involved in the cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Methyl 3-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate has been found to exhibit various biochemical and physiological effects. For example, it has been found to reduce the production of certain inflammatory mediators such as prostaglandins and cytokines. Moreover, it has also been found to induce apoptosis in cancer cells by activating certain apoptotic pathways. Additionally, this compound has been found to inhibit the growth and proliferation of certain bacteria and viruses.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate has several advantages for lab experiments. Firstly, it is readily available and can be synthesized in large quantities with good yield and high purity. Moreover, it exhibits diverse biological activities, making it a promising candidate for various scientific studies. However, there are also limitations to the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, which may limit its applications in certain studies.
Orientations Futures
There are several future directions for the research on methyl 3-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate. Firstly, further studies are needed to elucidate the mechanism of action of this compound. Moreover, studies are needed to investigate the potential therapeutic applications of this compound in various disease conditions. Additionally, studies are needed to optimize the synthesis of this compound to improve its yield and purity. Finally, studies are needed to investigate the potential toxicity and side effects of this compound in vivo.
Méthodes De Synthèse
The synthesis of methyl 3-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with 2-furoyl chloride. The resulting intermediate is then reacted with methyl thioglycolate to form the final product. The synthesis of this compound has been optimized to yield a high purity product with good yield.
Applications De Recherche Scientifique
Methyl 3-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate has been found to exhibit various biological activities that make it a promising candidate for scientific research. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. Moreover, it has also been found to exhibit significant activity against certain viral infections. Due to its diverse biological activities, this compound has been studied extensively in various scientific fields.
Propriétés
Nom du produit |
methyl 3-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate |
|---|---|
Formule moléculaire |
C17H16BrN3O4S |
Poids moléculaire |
438.3 g/mol |
Nom IUPAC |
methyl 3-[[5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbonyl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C17H16BrN3O4S/c1-9-14(18)10(2)21(20-9)8-11-4-5-13(25-11)16(22)19-12-6-7-26-15(12)17(23)24-3/h4-7H,8H2,1-3H3,(H,19,22) |
Clé InChI |
ABWHFCXPPNJTJJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=C(SC=C3)C(=O)OC)C)Br |
SMILES canonique |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=C(SC=C3)C(=O)OC)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-sec-butylphenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213751.png)
![5-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B213753.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-chlorophenyl)benzamide](/img/structure/B213755.png)



![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B213762.png)
![2,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B213763.png)


